molecular formula C14H21N5O3 B2872624 8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878420-33-8

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2872624
M. Wt: 307.354
InChI Key: NQTKFIVJFWWGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as PD98059, is a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1/2. It is commonly used in scientific research to study the MAPK signaling pathway, which plays a critical role in cell growth, differentiation, and survival.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic activity in vivo. Some compounds demonstrated stronger analgesic and anti-inflammatory effects than acetylsalicylic acid, indicating their potential as new classes of analgesic and anti-inflammatory agents. These findings suggest these compounds could be further evaluated for their pharmacological properties (Zygmunt et al., 2015).

Structural Analysis

The structure of 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione was analyzed, showing a typical geometry of the purine system with specific conformations and hydrogen bonding patterns. This detailed structural analysis provides insights into the molecular interactions and stability of such compounds (Karczmarzyk et al., 1995).

Antitumor Activity and Vascular Relaxing Effect

Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, synthesized from reactions involving similar purine derivatives, were examined for their biological activities. One of the compounds showed activity against P388 leukemia, and although the vascular relaxing effects of some triazino purines were examined, none demonstrated potent activity, indicating a selective biological activity profile (Ueda et al., 1987).

Synthesis and Reactivity Studies

Various studies have been conducted on the synthesis and reactivity of related purine derivatives, providing valuable insights into their chemical properties and potential applications. These include the synthesis of 8-benzylamino derivatives through reaction with glycerol epichlorohydrin, investigation of reactions with phosphorus pentaoxide and triethylamine, and studies on the synthesis and biological activity of 7,8-polymethylenepurine derivatives. These works contribute to the understanding of the chemical behavior of purine compounds and their utility in scientific research (Kremzer et al., 1981; Moharram & Osman, 1989; Nilov et al., 1995).

properties

IUPAC Name

8-(2-methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(16-13(19)15-6-7-22-5)17(3)14(21)18(4)12(10)20/h1,6-8H2,2-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKFIVJFWWGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

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